

# LMT-28: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of the gp130 Antagonist **LMT-28** 

#### **Abstract**

**LMT-28** is a novel, small-molecule inhibitor of the interleukin-6 (IL-6) signaling pathway. It functions as an antagonist of the IL-6 receptor  $\beta$  subunit, glycoprotein 130 (gp130), thereby blocking the downstream activation of the JAK2/STAT3 signaling cascade. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **LMT-28**. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and drug development efforts targeting inflammatory diseases and other IL-6-mediated pathologies.

### **Chemical Structure and Properties**

**LMT-28**, with the IUPAC name (4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one, is a derivative of oxazolidinone.[1][2] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                             | Reference |  |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name        | (4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one                                      | [2]       |  |
| CAS Number        | 1239600-18-0                                                                                                                      | [1]       |  |
| Molecular Formula | C17H29NO4                                                                                                                         | [1]       |  |
| Molecular Weight  | 311.42 g/mol                                                                                                                      | [1]       |  |
| Appearance        | Colorless to light yellow oil                                                                                                     |           |  |
| SMILES            | CCCCCC(=C)[C@H](<br>INVALID-LINKC(=O)N1<br>INVALID-LINKC(C)C)O                                                                    |           |  |
| InChI             | InChI=1S/C17H29NO4/c1-6-7-8-9-12(4)15(19)13(5)16(20)18-14(11(2)3)10-22-17(18)21/h11,13-15,19H,4,6-10H2,1-3,5H3/t13-,14+,15+/m0/s1 |           |  |
| LogP              | 3.65                                                                                                                              | _         |  |
| Solubility        | Soluble in DMSO and Ethanol (≥10 mg/ml)                                                                                           | [1]       |  |

# Pharmacological Properties and Mechanism of Action

**LMT-28** is a first-in-class small molecule that directly targets the ubiquitously expressed signal-transducing receptor subunit gp130.[3] By binding to gp130, **LMT-28** allosterically inhibits the formation of the functional IL-6/IL-6Rα/gp130 hexameric complex, which is essential for signal transduction. This blockade prevents the subsequent phosphorylation and activation of Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3). The



inhibition of STAT3 phosphorylation is a key downstream effect of **LMT-28**, leading to the downregulation of various pro-inflammatory and pro-survival genes.

## **Signaling Pathway of LMT-28 Action**





Click to download full resolution via product page

Caption: Mechanism of action of LMT-28 in the IL-6 signaling pathway.



### **Quantitative Pharmacological Data**

The following table summarizes key quantitative data for **LMT-28** from various in vitro and in vivo studies.

| Parameter                                            | Value                               | Cell Line/Model              | Reference |
|------------------------------------------------------|-------------------------------------|------------------------------|-----------|
| Binding Affinity (Kd) for gp130                      | 7.4 μΜ                              | Surface Plasmon<br>Resonance | [1]       |
| IC50 (STAT3<br>Luciferase Reporter<br>Assay)         | 5.9 μΜ                              | HepG2 cells                  |           |
| IC50 (TF-1 Cell<br>Proliferation)                    | 7.5 μΜ                              | TF-1 cells                   |           |
| Apparent Permeability (Papp)                         | 9.7 x 10 <sup>-6</sup> cm/s         | MDCK cells                   |           |
| Plasma Protein<br>Binding                            | 92.4%                               | Mouse plasma                 |           |
| Metabolic Half-life (t <sub>1</sub> / <sub>2</sub> ) | 15.3 min (rat), 21.9<br>min (human) | Liver microsomes             |           |
| Cmax (5 mg/kg, oral in mice)                         | 137 ± 100 ng/mL                     | BALB/c mice                  | -         |
| AUC (5 mg/kg, oral in mice)                          | 302 ± 209 h⋅ng/mL                   | BALB/c mice                  | -         |

# **Experimental Protocols Chemical Synthesis of LMT-28**

A detailed, step-by-step protocol for the chemical synthesis of **LMT-28** is not publicly available in the reviewed literature. However, based on the structure of **LMT-28**, a plausible synthetic route would involve the acylation of a chiral oxazolidinone auxiliary, such as (S)-4-isopropyloxazolidin-2-one, with a suitably protected and activated derivative of (2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoic acid. The synthesis of this acid would likely proceed



via an asymmetric aldol reaction to establish the desired stereochemistry at the C2 and C3 positions, followed by further functional group manipulations to introduce the methylene group.

### **In Vitro Assays**

This protocol describes the assessment of **LMT-28**'s inhibitory effect on IL-6-induced STAT3 phosphorylation in a human hepatoma cell line (e.g., HepG2).

Experimental Workflow:





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. (4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone | C17H29NO4 | CID 49846977 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of the combined treatment of LMT-28 and kaempferol in a collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of the combined treatment of LMT-28 and kaempferol in a collagen-induced arthritis mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LMT-28: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609952#lmt-28-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com